Andrastin A is a meroterpenoid compound, a class of natural products characterized by a mixed biosynthetic origin from polyketide and terpenoid pathways. [] It is produced by several fungal species, primarily within the genus Penicillium, including Penicillium roqueforti, Penicillium chrysogenum, and Penicillium paneum. [, , ] Andrastin A is notable for its promising antitumoral activity and its ability to inhibit protein farnesyltransferase (PFTase), an enzyme crucial for post-translational modification of proteins involved in cell signaling and growth. [, , , ] Andrastin A is consistently found in blue-mold-ripened cheese, as it is produced by the secondary starter culture Penicillium roqueforti. []
Andrastin A belongs to a class of compounds known as meroterpenoids, which are characterized by their mixed biosynthetic origins, combining elements from both terpenoid and non-terpenoid pathways. The specific biosynthetic pathway for Andrastin A involves a gene cluster that has been identified in P. roqueforti, consisting of eleven genes essential for its production .
The biosynthesis of Andrastin A occurs through a series of enzymatic reactions, starting from primary metabolites such as acetyl-CoA and malonyl-CoA. The initial steps involve the formation of epoxyfarnesyl-DMOA methyl ester, which is subsequently transformed into Andrastin A through the action of several enzymes encoded by the identified gene cluster .
The molecular structure of Andrastin A features multiple functional groups, including hydroxyl and carbonyl moieties. It has a highly branched carbon skeleton typical of meroterpenoids.
Andrastin A participates in various chemical reactions that can be categorized into synthetic transformations and biological interactions.
The mechanism by which Andrastin A exerts its biological effects primarily involves the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways.
Andrastin A exhibits distinct physical and chemical properties that are critical for its biological activity.
Andrastin A has several promising applications in scientific research and medicine.
Andrastin A was first isolated in 1996 from Penicillium sp. FO-3929 during a screen for farnesyltransferase inhibitors. Early studies identified its ability to block Ras protein farnesylation—a key process in oncogenic signaling [7] [8]. In 2005, Nielsen et al. detected Andrastin A–D in blue cheeses ripened with P. roqueforti, confirming its natural occurrence in food matrices and broadening interest in its biosynthetic origins [1]. The elucidation of its biosynthetic gene cluster (BGC) in P. chrysogenum in 2013 marked a milestone, enabling pathway reconstitution in Aspergillus oryzae for heterologous production [1] [7].
Table 1: Key Milestones in Andrastin A Research
Year | Discovery | Significance |
---|---|---|
1996 | Isolation from Penicillium sp. FO-3929 | First identification as a farnesyltransferase inhibitor |
2005 | Detection in P. roqueforti-ripened cheeses | Revealed occurrence in food systems and implications for "functional foods" |
2013 | BGC identification in P. chrysogenum | Enabled genetic manipulation and pathway engineering |
2017 | adr cluster characterization in P. roqueforti | Confirmed conservation across Penicillium species and pseudogenization of adrB |
2023 | Isolation of immunosuppressive analogs (e.g., Peniandrastins) | Expanded known pharmacological activities beyond anticancer effects |
Andrastin A is predominantly produced by filamentous fungi within the genus Penicillium. Key producing species include:
Phylogenetic analyses suggest the adr cluster evolved through horizontal gene transfer, with conservation of core enzymes (PKS, prenyltransferase) across species [1].
Andrastin A belongs to the andrastin-type meroterpenoids, characterized by a 19-oxo-15-hydroxy-5β-steroid backbone fused to a dimethylorsellinic acid (DMOA)-derived polyketide unit. Its structure features:
Structurally diverse analogs are classified into three subtypes:
Table 2: Structural Diversity in Andrastin-Type Meroterpenoids
Subtype | Distinctive Features | Examples | Biological Activities |
---|---|---|---|
C25 Andrastins | 19-oxo, 15-hydroxy, C-21 aldehyde | Andrastin A, Andrastin D | Farnesyltransferase inhibition, Anticancer |
Polyketide-Incorporated | Extended polyketide at C-3 or C-16 | Peniandrastin A, Isopenicin | Immunosuppressive, Antiviral |
21-Nor-Andrastins | Absence of C-21 aldehyde | Peniandrastin C | Enhanced immunosuppressive activity |
Recent discoveries include Peniandrastin C, featuring an unprecedented 6/6/6/5/6 pentacyclic system, highlighting the scaffold’s chemical plasticity [3].
Andrastin A exemplifies the therapeutic potential of fungal meroterpenoids:
Table 3: Key Research Developments in Andrastin A Applications
Research Focus | Findings | Implications |
---|---|---|
Biosynthesis | adr cluster reconstituted in A. oryzae (2013) | Enables scalable production via fermentation |
Oncological Targeting | Ras pathway inhibition; synergy with anticancer agents (e.g., doxorubicin) | Combinatorial therapy approaches |
Structural Analogs | Peniandrastins A–H (2023) with immunosuppressive activities | Potential for autoimmune disease therapeutics |
Cheese Biotechnology | Detection in P. roqueforti-ripened cheeses (2005) | Foundations for health-enhanced dairy products |
Future research aims to harness combinatorial biosynthesis and enzyme engineering to optimize Andrastin A production and generate novel analogs with improved pharmacokinetic profiles [1] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3